N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide
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Overview
Description
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde under acidic or basic conditions.
Introduction of Substituents: The chloro and ethyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the benzoxazole derivative with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure and fewer functional groups.
2-chloro-3-ethylbenzoxazole: A similar compound with a chloro and ethyl group but lacking the benzamide moiety.
N-(4-chlorophenyl)benzamide: A related compound with a similar benzamide moiety but without the benzoxazole core.
Uniqueness
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H21ClN2O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C24H21ClN2O2/c1-3-15-5-8-17(9-6-15)23(28)26-18-10-11-20(25)19(14-18)24-27-21-13-16(4-2)7-12-22(21)29-24/h5-14H,3-4H2,1-2H3,(H,26,28) |
InChI Key |
WJIKFFZOLNXKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)CC |
Origin of Product |
United States |
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